1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C6H8N2O2 . It is a solid substance and has a molecular weight of 140.14 .
Synthesis Analysis
The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives has been reported in various studies . For instance, a method for the synthesis of 1,3,5-trisubstituted pyrazoles from an α,β-ethylenic ketone has been described .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid can be represented by the SMILES string O=C(O)C1=CN(N=C1C)C . The InChI key for this compound is YALJPBXSARRWTA-UHFFFAOYSA-N .Chemical Reactions Analysis
Several chemical reactions involving 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid have been reported . For example, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Biological Activity
Pyrazole derivatives, including 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride, are extensively utilized as synthons in organic synthesis, offering a pathway to a diverse array of heterocyclic compounds. These derivatives are known for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in medicinal chemistry, highlighting their potential in drug discovery and development (Dar & Shamsuzzaman, 2015).
Antifungal Applications
In the fight against agricultural pathogens, such as Fusarium oxysporum, which affects crops like date palms, derivatives of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride have shown promise. These compounds exhibit significant antifungal activities, providing a chemical strategy to combat diseases like Bayoud disease in North Africa and the Middle East. The structure-activity relationship (SAR) studies of these derivatives reveal common pharmacophore sites that are crucial for their antifungal efficacy (Kaddouri et al., 2022).
Contribution to Heterocyclic Chemistry
The compound's utility extends to the synthesis of complex heterocycles, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcasing its role as a privileged scaffold. This demonstrates the versatility of pyrazole derivatives in creating a wide range of heterocyclic compounds that are valuable in the development of new materials and potential therapeutic agents (Gomaa & Ali, 2020).
Development of Anticancer Agents
The role of Knoevenagel condensation products, derived from pyrazole compounds, in the development of anticancer agents is noteworthy. These compounds have been shown to exhibit remarkable anticancer activity, targeting various cancer pathways. This highlights the potential of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride derivatives in oncological research and drug development (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
properties
IUPAC Name |
1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQHYMWILFNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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